4-Bromo-5-fluoro-2-nitroaniline
Overview
Description
The compound 4-Bromo-5-fluoro-2-nitroaniline is a halogenated nitroaniline derivative, which is an important intermediate in the synthesis of various organic compounds. It is closely related to other nitroaniline derivatives that have been studied for their potential applications in dye manufacturing, DNA conformation probing, and the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of halogenated nitroaniline derivatives can be achieved through various methods. For instance, a green process has been developed for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method emphasizes the importance of environmentally friendly synthesis routes. Similarly, the synthesis of a Schiff base compound related to 4-Bromo-5-fluoro-2-nitroaniline has been reported through a solvent-free mechanochemical green grinding method, demonstrating the viability of sustainable synthesis techniques .
Molecular Structure Analysis
The molecular structure of related nitroaniline compounds has been elucidated using various spectroscopic methods. For example, the structure of a Schiff base compound was determined using XRD, IR, MS, and NMR spectroscopy . Additionally, the structural, spectroscopic, and electronic properties of a similar Schiff-base molecule were investigated using both experimental techniques and theoretical methods such as DFT and TD-DFT .
Chemical Reactions Analysis
Nitroaniline derivatives participate in a variety of chemical reactions. The nitrosation of arylated cyclopropanes, for instance, leads to the formation of isoxazolines and isoxazoles, which are important heterocyclic compounds . The reactivity of these compounds is influenced by the presence of halogen substituents, which can affect both the chemical and biological properties of the resulting molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitroaniline derivatives are influenced by their molecular structure. Schiff base compounds related to 4-Bromo-5-fluoro-2-nitroaniline have been studied for their urease inhibitory activity and antioxidant potential, indicating potential medicinal and agricultural applications . Theoretical calculations of properties such as polarizability and hyperpolarizability provide insight into the electronic behavior of these molecules .
Scientific Research Applications
Complex Formation with Metals
- 4-Bromo-5-fluoro-2-nitroaniline has been utilized in preparing complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, showcasing monodentate O-bonded ligands with high spin and non-electrolyte properties, in structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).
Dye Intermediate and Pharmaceutical Applications
- The compound's derivative, 4-fluoro-3-nitroaniline, is noted for its significance in the USA as a novel dye intermediate. Its potential extension to pharmaceuticals and insecticides highlights a broader scope of applications (Bil, 2007).
Phase Equilibria and Crystallization Studies
- Studies on the phase diagram of urea–4-bromo-2-nitroaniline system reveal a large miscibility gap, eutectic, and monotectic formations. This research offers insights into the thermal and microstructural characteristics of the compound, contributing to understanding its solid solution formations and thermodynamic parameters (Reddi et al., 2012).
Synthesis of Sulfonated Derivatives
- The synthesis of sulfonated derivatives from 2-fluoroaniline and 4-fluoro-3-nitroaniline, related compounds, has been explored. These syntheses are vital for the development of various chemical applications, demonstrating the versatility of 4-bromo-5-fluoro-2-nitroaniline in chemical synthesis (Courtin, 1983).
Use in Heterocyclic Chemistry
- The compound is involved in the formation of 5-fluorobenzimidazolyl-2-thione, which further reacts to produce various isomers. This involvement in heterocyclic chemistry underscores its significance in synthesizing complex chemical structures (Pujari et al., 1990).
Synthesis of Biologically Active Compounds
- 4-Bromo-2-fluoroaniline, a structurally similar compound, is used as an intermediate in synthesizing biologically active compounds, highlighting the significance of the 4-bromo-5-fluoro-2-nitroaniline structure in medicinal chemistry (Wang et al., 2016).
Fabrication of Functionalized Silica Particles
- The compound is involved in the nucleophilic aromatic substitution reactions for functionalizing silica particles with amino and chromophoric groups. This application demonstrates its utility in material science and surface chemistry (Roth et al., 2006).
Urease Inhibitory Activity and Antioxidant Potential
- A study reports the green synthesis of a Schiff base compound involving 4-bromo-5-fluoro-2-nitroaniline derivatives, revealing its potential urease inhibitory activity and antioxidant properties. This indicates its applicability in medical and agricultural fields (Zulfiqar et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-5-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBANSCIKTQSEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619974 | |
Record name | 4-Bromo-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-nitroaniline | |
CAS RN |
153505-36-3 | |
Record name | 4-Bromo-5-fluoro-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153505-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-fluoro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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